N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine
Description
N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine is a substituted methanamine derivative featuring a biphenyl core linked to a 2-chlorophenyl group via a methylamine bridge. The biphenyl moiety enhances aromatic stacking interactions, while the 2-chlorophenyl group contributes to electronic effects and steric bulk, influencing receptor binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-phenylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN/c21-20-9-5-4-8-19(20)15-22-14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTKPYJNLOSPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Methanamine Backbone: The final step involves the formation of the methanamine backbone through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs and their properties are summarized below:
Key Research Findings
GPCR-Targeted Analogues
The piperidine-containing analog (C₃₃H₃₄ClN₃O₄) demonstrated high affinity for GPCRs, with a synthesis yield of 47% and fumarate salt formation enhancing stability . The 2-chlorobenzyl group likely improves receptor selectivity, while the biphenyl core facilitates hydrophobic interactions.
Enzyme Inhibition
Quinoline-substituted derivatives (e.g., C₂₃H₁₉N₂) showed potent MurA enzyme inhibition, critical for disrupting bacterial cell wall synthesis . The biphenyl group may stabilize inhibitor-enzyme interactions via π-π stacking.
Physicochemical Properties
Biological Activity
N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine, also known as BCM, is a synthetic compound that has gained attention in various fields of research due to its unique biological properties. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential applications.
- Molecular Formula: C20H18ClN
- Molecular Weight: 307.8 g/mol
- CAS Number: 893573-84-7
Research indicates that BCM exhibits significant biological activity through various mechanisms:
- Antifungal Activity : Studies have shown that BCM and its analogs can inhibit fungal growth effectively. For instance, compounds with structural similarities have been tested against various fungal strains, showing promising results in inhibiting cell growth at concentrations that suggest potential therapeutic applications .
- Anticancer Activity : Preliminary assays conducted using the NCI-60 Human Tumor Cell Lines Screen revealed that certain derivatives of BCM demonstrated moderate cytostatic activity against several cancer cell lines. The highest inhibition growth percentage (IGP) was noted in breast cancer cell lines, indicating potential for further development as an anticancer agent .
- Selectivity and Potency : The presence of chlorine substituents in related compounds has been correlated with increased selectivity and potency against specific targets. This suggests that BCM may also benefit from similar structural modifications to enhance its biological efficacy .
Toxicity and Safety
The safety profile of BCM is crucial for its application in research. Current data indicate that while the compound shows low toxicity levels in preliminary studies, further investigations are necessary to establish comprehensive toxicity profiles across various biological systems.
Antifungal Studies
A study evaluated the antifungal activity of BCM derivatives against strains such as Candida and Geotrichum. Results indicated that certain analogs had a minimum inhibitory concentration (MIC) lower than 12.5 μM, making them candidates for further development as antifungal agents .
Anticancer Screening
In a series of tests on the NCI-60 panel, compounds derived from BCM were assessed for their ability to inhibit tumor cell growth. Notably, one compound showed an IGP of 23% against the MCF7 breast cancer line, suggesting a potential pathway for anticancer drug development .
Comparative Analysis Table
| Property | BCM | Related Compounds |
|---|---|---|
| Molecular Weight | 307.8 g/mol | Varies (typically lower) |
| Antifungal Activity | Effective at <12.5 μM | Varies significantly |
| Anticancer Activity | Moderate IGP (up to 23%) | Higher IGP observed in some |
| Toxicity Profile | Low toxicity in preliminary tests | Varies; some show higher toxicity |
Future Directions
The potential applications of this compound are vast:
- Drug Development : Given its promising biological activity, further exploration into its mechanisms could lead to the development of new antifungal and anticancer drugs.
- Structural Optimization : Modifying the chemical structure to enhance solubility and bioavailability could improve its therapeutic potential.
- Broader Applications : Investigating its use in agriculture or environmental science may yield additional benefits.
Q & A
Q. What are the standard synthetic routes for N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine, and what key reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a biphenylmethylamine precursor with a 2-chlorophenyl derivative in dichloromethane (DCM) under basic conditions. For example, diisopropylethylamine (DIPEA) is used to deprotonate intermediates, and reaction times of 12 hours at room temperature are critical for optimal yield . Temperature control (±5°C) and solvent purity significantly affect product formation, as impurities can lead to side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromatic proton environments. Infrared (IR) spectroscopy confirms functional groups like amine and chlorophenyl moieties. For crystalline derivatives, X-ray crystallography provides unambiguous structural validation, as demonstrated for similar biphenylmethylamine analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from variations in reagent purity, solvent drying methods, or workup protocols. Systematic optimization should include:
Q. What strategies optimize the compound’s stability under experimental storage and reaction conditions?
Stability studies recommend:
- Storage : At 4°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation .
- Reaction environment : Use anhydrous solvents and molecular sieves to minimize hydrolysis of the chlorophenyl group .
Q. How can researchers validate the compound’s structure in complex reaction mixtures or biological matrices?
Advanced spectroscopic methods include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, particularly for biphenyl protons .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess binding affinity to receptors by analyzing hydrophobic interactions with biphenyl and chlorophenyl groups .
Q. How can structural analogues be designed to explore structure-activity relationships (SAR) for this compound?
Key modifications include:
- Substituent variation : Replace the 2-chlorophenyl group with 4-fluorophenyl or methyl groups to assess steric/electronic effects .
- Scaffold hybridization : Integrate chromene or pyrimidine moieties (as seen in related compounds) to enhance bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
